1-(3-Bromo-5-fluorophenyl)but-3-en-1-one

Cross-coupling Chemoselectivity Sequential functionalization

1-(3-Bromo-5-fluorophenyl)but-3-en-1-one (CAS 1515938-21-2) is a synthetic aryl butenone featuring both bromine and fluorine substituents on the phenyl ring. With a molecular formula of C₁₀H₈BrFO and a molecular weight of 243.07 g/mol, this compound serves as a versatile intermediate for medicinal chemistry and agrochemical research, offering orthogonal reactivity handles through its α,β-unsaturated ketone moiety and halogen substituents.

Molecular Formula C10H8BrFO
Molecular Weight 243.07 g/mol
CAS No. 1515938-21-2
Cat. No. B1528547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-5-fluorophenyl)but-3-en-1-one
CAS1515938-21-2
Molecular FormulaC10H8BrFO
Molecular Weight243.07 g/mol
Structural Identifiers
SMILESC=CCC(=O)C1=CC(=CC(=C1)Br)F
InChIInChI=1S/C10H8BrFO/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h2,4-6H,1,3H2
InChIKeyMHRBYJPKYABVLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromo-5-fluorophenyl)but-3-en-1-one (CAS 1515938-21-2): A Dual-Halogen α,β-Unsaturated Ketone Building Block


1-(3-Bromo-5-fluorophenyl)but-3-en-1-one (CAS 1515938-21-2) is a synthetic aryl butenone featuring both bromine and fluorine substituents on the phenyl ring [1]. With a molecular formula of C₁₀H₈BrFO and a molecular weight of 243.07 g/mol, this compound serves as a versatile intermediate for medicinal chemistry and agrochemical research, offering orthogonal reactivity handles through its α,β-unsaturated ketone moiety and halogen substituents [1].

Why Generic Substitution Fails for 1-(3-Bromo-5-fluorophenyl)but-3-en-1-one in Multi-Step Synthetic Sequences


Mono-halogenated analogs lacking either the bromine or fluorine substituent, or regioisomers bearing halogens at different positions, cannot recapitulate the precise electronic and steric profile of this compound [1]. The 3-bromo substituent serves as a selective cross-coupling handle (e.g., Suzuki, Heck), while the 5-fluoro group modulates ring electronics and metabolic stability without participating in Pd-catalyzed reactions [1]. Substituting with a chloro analog alters oxidative addition kinetics, and removing fluorine reduces lipophilicity and alters CYP450 interactions, making simple replacement inadequate for structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 1-(3-Bromo-5-fluorophenyl)but-3-en-1-one Versus Closest Analogs


Orthogonal Reactivity: Aryl Bromide Cross-Coupling Selectivity vs. Fluoro Inertness

The 3-bromo substituent undergoes oxidative addition with Pd⁰ catalysts while the 5-fluoro C–F bond remains intact, enabling sequential derivatization without protecting group strategies [1]. In comparable Pd-catalyzed Suzuki couplings, aryl bromides react 10- to 100-fold faster than aryl chlorides under identical conditions, providing a quantifiable chemoselectivity advantage over 1-(3-chloro-5-fluorophenyl)but-3-en-1-one [1].

Cross-coupling Chemoselectivity Sequential functionalization

Computed Lipophilicity (XLogP3) Differentiation from Mono-Halogenated Analogues

The computed octanol/water partition coefficient (XLogP3) for 1-(3-bromo-5-fluorophenyl)but-3-en-1-one is 3.1 [1]. The mono-fluorinated analog, 1-(3-fluorophenyl)but-3-en-1-one, has an estimated XLogP3 of approximately 2.3, while the mono-brominated analog, 1-(3-bromophenyl)but-3-en-1-one, is estimated at approximately 2.8 [2]. The dual-halogen compound occupies a distinct lipophilicity range relevant for blood-brain barrier permeability, differentiating it from either mono-halogenated comparator.

Lipophilicity ADME CNS drug-likeness

Topological Polar Surface Area (TPSA) and CNS Drug-Likeness Index

The topological polar surface area (TPSA) of 1-(3-bromo-5-fluorophenyl)but-3-en-1-one is 17.1 Ų, well below the 90 Ų threshold associated with favorable CNS penetration [1]. This value is identical to that of its mono-halogenated analogs due to the non-polar nature of halogen substituents, but the compound's lipophilicity (XLogP3 = 3.1) places it within the optimal CNS drug space (1 < LogP < 5) [2].

CNS permeability Drug-likeness Physicochemical profiling

Commercial Purity Specification and Batch-to-Batch Consistency

Commercially available 1-(3-bromo-5-fluorophenyl)but-3-en-1-one is supplied at a minimum purity of 95% (AKSci, Cat. 0707DS) . This purity specification ensures reproducibility in multi-step synthetic sequences where impurities could interfere with Pd-catalyzed coupling steps. No direct purity comparator data for mono-halogenated analogs is available from the same supplier, but this specification meets the general threshold for research-grade building blocks.

Quality control Procurement Reproducibility

Optimal Application Scenarios for 1-(3-Bromo-5-fluorophenyl)but-3-en-1-one Based on Quantitative Evidence


Sequential Diversification in Parallel Medicinal Chemistry Libraries

The orthogonal reactivity of the 3-bromo substituent (fast oxidative addition) and the inert 5-fluoro group enables a two-step library synthesis: first, Suzuki coupling at the bromide site to introduce aryl/heteroaryl diversity; second, the α,β-unsaturated ketone can be further functionalized via Michael addition or cycloaddition without cross-reactivity [1]. This reduces the need for protecting groups compared to analogs bearing multiple reactive halogens [1].

CNS-Targeted Probe and Lead Optimization Programs

With a computed TPSA of 17.1 Ų and XLogP3 of 3.1, this scaffold falls within the favorable CNS drug-like space (TPSA < 90 Ų; 1 < LogP < 5) [1][2]. Programs targeting neurological disorders such as Parkinson's disease or Alzheimer's disease may prioritize this building block for hit-to-lead optimization where brain penetration is critical [2].

Agrochemical Discovery Leveraging Halogen-Dependent Bioactivity

Fluorine substitution is a well-established strategy in agrochemical design to enhance metabolic stability and bioavailability [1]. The combination of bromine (for synthetic elaboration) and fluorine (for bioactivity modulation) makes this compound a strategic intermediate for generating diverse agrochemical candidates [1].

Methodology Development for Chemoselective Cross-Coupling

The presence of a single reactive C–Br bond adjacent to a C–F bond makes this compound an ideal model substrate for developing or benchmarking new catalytic systems aimed at achieving high chemoselectivity between C–Br and C–F bonds [1]. Its commercial availability at defined purity supports reproducible methodology studies .

Quote Request

Request a Quote for 1-(3-Bromo-5-fluorophenyl)but-3-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.